molecular formula C25H20ClFN4OS B607897 GW837016X CAS No. 833473-68-0

GW837016X

カタログ番号: B607897
CAS番号: 833473-68-0
分子量: 478.97
InChIキー: FNYHTKUCTLSINN-SFHVURJKSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GW837016X (NEU-391) is an alkynyl-substituted thienopyrimidine derivative initially developed as a covalent inhibitor of human ErbB-2 tyrosine kinase. Its repurposing as an antiparasitic agent emerged from drug discovery efforts targeting Human African Trypanosomiasis (HAT), caused by Trypanosoma brucei . The compound demonstrates potent activity against T. brucei (EC50 = 0.26 µM) and other protozoan parasites, including Leishmania major and Trypanosoma cruzi, while maintaining low cytotoxicity in mammalian cell lines (HepG2 and NIH3T3) . In vivo studies in HAT mouse models showed a 50% extension in survival compared to untreated controls . Mechanistically, this compound disrupts trypanosome proliferation by arresting the cell cycle at the G2 phase prior to cytokinesis .

特性

CAS番号

833473-68-0

分子式

C25H20ClFN4OS

分子量

478.97

IUPAC名

N-{3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[(2S)-2-pyrrolidinylethynyl]thieno[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C25H20ClFN4OS/c26-21-12-19(7-9-23(21)32-14-16-3-1-4-17(27)11-16)31-25-24-22(29-15-30-25)13-20(33-24)8-6-18-5-2-10-28-18/h1,3-4,7,9,11-13,15,18,28H,2,5,10,14H2,(H,29,30,31)/t18-/m0/s1

InChIキー

FNYHTKUCTLSINN-SFHVURJKSA-N

SMILES

FC1=CC(COC2=CC=C(NC3=C4C(C=C(C#C[C@H]5NCCC5)S4)=NC=N3)C=C2Cl)=CC=C1

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

GW837016X;  GW-837016X;  GW 837016X;  NEU-391;  NEU 391;  NEU391

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

GW837016X belongs to a broader class of thienopyrimidines optimized for antiparasitic activity. Below is a detailed comparison with structurally related derivatives and reference drugs:

Key Derivatives of this compound

Compound Target Parasite/Stage EC50 (µM) Selectivity (HepG2 CC50/EC50) Key Findings
This compound T. brucei (bloodstream) 0.26 >38.5 Broad-spectrum activity; extends survival in HAT mice by 50% .
59b L. major (promastigotes) 0.22 Not reported Submicromolar activity against promastigotes but inactive against amastigotes (EC50 >15 µM), limiting therapeutic potential .
59c T. brucei brucei ~0.1* >100 Comparable to suramin (reference drug); no cytotoxicity in HepG2 cells .
59d T. cruzi (amastigotes) 0.5 >20 Matches benznidazole (reference drug) in vitro; potential for Chagas disease therapy .
60b T. cruzi (amastigotes) 0.4 Not reported Similar efficacy to benznidazole but with improved physicochemical properties .
59e L. major (amastigotes) 0.8 Not reported 10-fold less active than amphotericin B; limited clinical relevance .

*EC50 values for 59c approximated from comparative data.

Structural and Functional Insights

  • Alkynyl Substitutions : Derivatives with alkynyl groups at position 6 (e.g., 59c, 60b) exhibit enhanced selectivity and potency against specific parasites. For example, 59c's submicromolar activity against T. brucei correlates with its low cytotoxicity, making it a promising candidate for HAT .
  • Spectrum of Activity : this compound shows broad antiparasitic activity, whereas derivatives like 59d and 60b are specialized for T. cruzi, highlighting scaffold flexibility for target-specific optimization .
  • Pharmacokinetic Limitations : Compounds like 59b and 59e, while potent in vitro, fail against amastigotes or show reduced efficacy compared to reference drugs, underscoring the need for further pharmacokinetic optimization .

Comparison with Reference Drugs

Drug Target Parasite EC50 (µM) Advantages Over this compound Derivatives Limitations Compared to this compound Derivatives
Suramin T. brucei ~0.1 Faster parasiticidal action High toxicity and inability to cross the blood-brain barrier .
Benznidazole T. cruzi 0.5 Clinical validation for Chagas disease Severe side effects and drug resistance .
Amphotericin B L. major (amastigotes) 0.08 Gold standard for leishmaniasis Nephrotoxicity and requirement for intravenous administration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GW837016X
Reactant of Route 2
GW837016X

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。